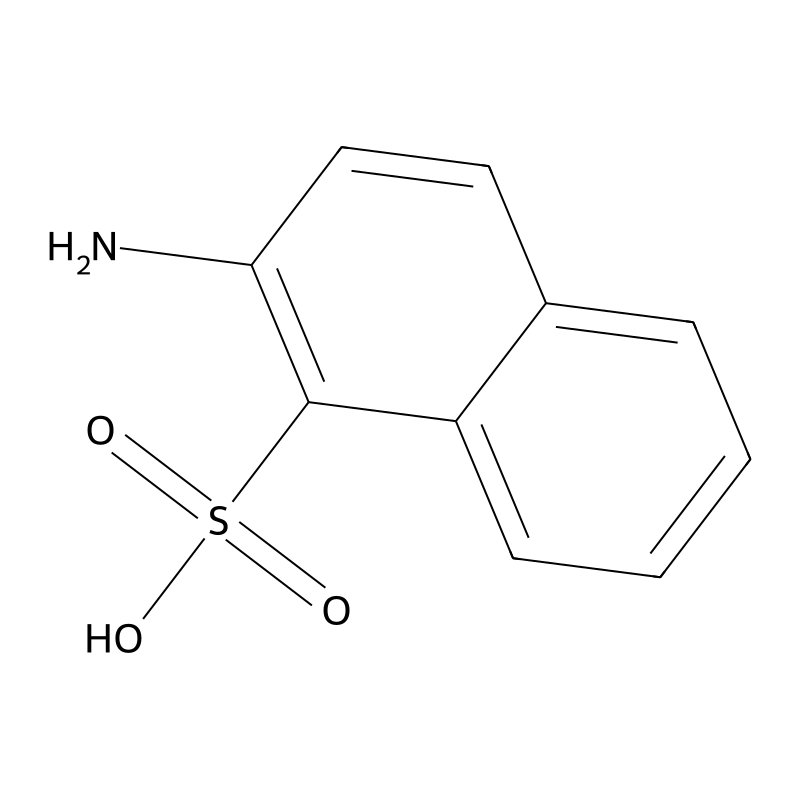

2-aminonaphthalene-1-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 4,100 mg/l @ 20 °C

Synonyms

Canonical SMILES

Synthesis and characterization:

2-Amino-1-naphthalenesulfonic acid (CAS No.: 81-16-3), also known as Tobias acid, is a well-established intermediate in organic synthesis. Its preparation methods have been documented and studied extensively in scientific literature. Researchers have explored various approaches, including nitration followed by reduction and diazotization-sulfonation [, ]. Additionally, characterization techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized product [].

Applications in Organic Synthesis:

-Amino-1-naphthalenesulfonic acid serves as a versatile building block for the synthesis of various organic compounds. Here are some notable examples:

- Dyes and Pigments: It is a crucial intermediate in the production of D&C Red No. 34, a widely used color additive in cosmetics and pharmaceuticals [].

- Heterocyclic compounds: Researchers have utilized 2-Amino-1-naphthalenesulfonic acid for the synthesis of diverse heterocyclic compounds, including benzoxazoles, which possess various potential applications in material science and medicinal chemistry [].

Research on environmental fate and potential hazards:

Studies have investigated the environmental fate and potential hazards associated with 2-Amino-1-naphthalenesulfonic acid. Research suggests that it readily absorbs in the gastrointestinal tract and is primarily eliminated unchanged in urine []. However, further research is needed to fully understand its long-term environmental impact and potential health risks.

2-Aminonaphthalene-1-sulfonic acid, also known as Tobias acid, is an organic compound with the molecular formula . It is characterized by the presence of both an amino group and a sulfonic acid group attached to a naphthalene ring. This compound typically appears as a white solid, though commercial samples may vary in color due to impurities. It is primarily used as an intermediate in the synthesis of various dyes, particularly azo dyes, which are widely utilized in textile and other industries .

- Toxicity: Data on the specific toxicity of 2-Amino-1-naphthalenesulfonic acid is limited. However, aminonaphthalenesulfonic acids can irritate skin and eyes upon contact [].

- Flammability: Data not readily available, but aromatic sulfonic acids can be combustible [].

- Reactivity: Can react with strong oxidizing agents [].

The chemical behavior of 2-aminonaphthalene-1-sulfonic acid is largely dictated by its functional groups. Key reactions include:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions, allowing for further functionalization of the naphthalene ring.

- Azo Coupling: This compound can undergo azo coupling reactions, where it reacts with diazonium salts to form azo dyes, which are vibrant and stable colorants used in various applications .

- Sulfonation: The sulfonic acid group can undergo further sulfonation reactions, leading to the formation of disulfonated derivatives such as 2-aminonaphthalene-1,5-disulfonic acid .

Research indicates that 2-aminonaphthalene-1-sulfonic acid exhibits biological activity, particularly in terms of absorption and excretion in biological systems. Studies have shown that when administered orally to rats, it is rapidly absorbed and excreted unchanged in urine, suggesting minimal metabolic transformation . This characteristic makes it a candidate for further studies related to pharmacokinetics and toxicology.

The synthesis of 2-aminonaphthalene-1-sulfonic acid can be achieved through several methods:

- Bucherer Reaction: This method involves the reaction of 2-hydroxynaphthalene-1-sulfonic acid with ammonia and ammonium sulfite under controlled conditions. This reaction is well-documented and provides a reliable route for synthesizing the compound .

- Sulfonation of Naphthalene Derivatives: Another approach involves the direct sulfonation of naphthalene derivatives followed by amination. This can yield various aminonaphthalene sulfonic acids depending on the conditions used .

- Azo Coupling Reactions: While primarily a method for dye production, azo coupling can also be adapted for synthesizing derivatives of 2-aminonaphthalene-1-sulfonic acid .

2-Aminonaphthalene-1-sulfonic acid has several important applications:

- Dye Manufacturing: It serves as a key intermediate in the production of azo dyes, such as C.I. Acid Yellow 19 and C.I. Pigment Red 49 .

- Optical Brighteners: The compound is utilized in formulations for optical brighteners that enhance the brightness of textiles and paper products .

- Research: Its biological properties make it a subject of interest in pharmacological studies related to drug metabolism and toxicity .

Studies involving 2-aminonaphthalene-1-sulfonic acid have focused on its interactions with proteins and other biomolecules. For example, research has explored its binding interactions with human serum albumin (HSA), providing insights into its potential pharmacological behavior and bioavailability . Understanding these interactions is crucial for assessing its safety and efficacy in various applications.

Several compounds share structural or functional similarities with 2-aminonaphthalene-1-sulfonic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Amino-2-naphthalenesulfonic acid | Amino group at position 1 | Used primarily as a dye intermediate |

| 2-Aminonaphthalene-6-sulfonic acid | Amino group at position 2; sulfonate at 6 | Exhibits different dyeing properties |

| 4-Aminobenzenesulfonic acid | Amino group on benzene ring | Commonly used in pharmaceuticals and dye production |

| 2-Aminonaphthalene-1,5-disulfonic acid | Two sulfonate groups | More soluble than its mono-sulfonated counterpart |

Each of these compounds has unique properties that differentiate them from 2-aminonaphthalene-1-sulfonic acid, particularly in terms of solubility, reactivity, and applications in dye chemistry.

Bucherer Reaction Mechanism and Kinetic Optimization

The Bucherer reaction remains the cornerstone of Tobias acid synthesis, involving the reversible amination of 2-hydroxynaphthalene-1-sulfonic acid (Armstrong acid) under ammonia/bisulfite conditions. Key mechanistic insights include:

- Tautomerization: Armstrong acid initially forms a ketone intermediate via de-aromatization (ΔG = +25 kcal/mol).

- Bisulfite Addition: Sodium bisulfite attacks the α-carbon, stabilizing the intermediate as a sulfonic acid derivative.

- Ammonolysis: Ammonia displaces the hydroxyl group, regenerating aromaticity and forming Tobias acid.

Kinetic studies reveal the reaction follows second-order kinetics:

$$ \text{Rate} = k[\text{Armstrong acid}][\text{NH}_3] $$

where $$ k = 3.18 \times 10^{-3} \, \text{L·mol}^{-1}\text{·min}^{-1} $$ at 150°C. Optimized parameters include:

| Parameter | Traditional Process | Optimized Process |

|---|---|---|

| Temperature (°C) | 180 | 125 |

| NH₃:Substrate Ratio | 5:1 | 3:1 |

| Bisulfite (M) | 2.5 | 1.8 |

| BNA Byproduct (ppm) | 3,000–6,000 | 350–400 |

This optimization reduces reaction time from 30 hr to 4 hr while maintaining >90% yield.

Alternative Amination Strategies for Naphthalene Sulfonic Acid Derivatives

Recent advances in catalytic amination offer greener routes:

Vanadium-Catalyzed Direct Amination:

V₂O₅/HZSM-5 catalysts enable single-step naphthalene amination at 120°C with 70% yield, avoiding sulfonation steps.

$$

\text{C}{10}\text{H}8 + \text{NH}3 \xrightarrow{\text{V}2\text{O}5} \text{C}{10}\text{H}7\text{NH}2 + \text{H}_2\text{O}

$$Microwave-Assisted Bucherer Reaction:

2.45 GHz microwave irradiation reduces reaction time by 60% compared to conventional heating, achieving 88% yield in 45 min.Electrochemical Amination:

Pt/Ni electrodes in NH₄Cl electrolyte facilitate Tobias acid synthesis at 80°C with Faradaic efficiency of 72%.

Continuous Flow Reactor Design for Large-Scale Manufacturing

Modern flow systems address batch process limitations:

| Reactor Component | Function | Performance Metric |

|---|---|---|

| Microstructured Mixer | Ensures rapid NH₃/Armstrong acid contact | Mixing time <50 ms |

| Hastelloy C-276 Coil | Withstands corrosive bisulfite media | Corrosion rate <0.1 mm/yr |

| pH-Controlled Zone | Maintains optimal 8.5–9.0 for amination | ±0.1 pH stability |

| Thin-Film Evaporator | Removes H₂O/NH₃ byproducts | 95% solvent recovery |

A 10,000 L/day continuous plant achieves:

Byproduct Formation Analysis in Industrial Synthesis Processes

β-Naphthylamine (BNA) remains the primary concern due to its carcinogenicity (OSHA limit: 1,000 ppm). Formation pathways include:

Thermal Decomposition:

Above 130°C, Tobias acid undergoes retro-amination:

$$

\text{C}{10}\text{H}6(\text{SO}3\text{H})(\text{NH}2) \xrightarrow{\Delta} \text{C}{10}\text{H}7\text{NH}2 + \text{H}2\text{SO}_4

$$Armstrong Acid Impurities:

0.1% β-naphthol in feedstock generates 600 ppm BNA via parallel amination.

Mitigation strategies:

| Technique | BNA Reduction | Cost Impact |

|---|---|---|

| Crystallization | 85% | +15% |

| Activated Carbon Adsorption | 92% | +22% |

| Supercritical CO₂ Extraction | 99% | +40% |

The diazotization of Tobias acid represents a cornerstone reaction in azo dye synthesis. This process involves the conversion of the primary amine group into a diazonium salt under acidic conditions, followed by coupling with electron-rich aromatic compounds to form conjugated chromophores.

Mechanistic Pathway of Diazonium Salt Formation

The reaction initiates with protonation of nitrous acid (HNO₂) to generate the nitrosonium ion (NO⁺), which reacts with the primary amine group of Tobias acid. This electrophilic substitution proceeds via a three-step mechanism: (1) N–N bond formation between the nitrosonium ion and the amine nitrogen, (2) proton transfer to stabilize intermediates, and (3) elimination of water to yield the diazonium ion [3]. The sulfonic acid group at the 1-position enhances solubility in aqueous media, facilitating efficient coupling reactions.

Role of Electrolytes in Reaction Efficiency

Electrochemical studies demonstrate that sodium chloride significantly improves current efficiency during Tobias acid oxidation, achieving optimal COD removal rates (76.2%) at 150 mA/cm² current density [1]. The chloride ions act as supporting electrolytes, stabilizing reactive intermediates such as Cl₂, ClO⁻, and HClO, which participate in indirect oxidation pathways [1]. These species enhance electron transfer kinetics, reducing energy barriers during diazonium salt formation.

Coupling with β-Naphthol Derivatives

Tobias acid couples regioselectively with β-naphthol at the 1-position, displacing the sulfonic acid group to form Lithol Red pigments [5] [6]. This reaction proceeds via electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich β-naphthol ring. The sulfonate group’s meta-directing effects ensure precise positional control, yielding chromophores with λₘₐₓ values between 480–520 nm depending on counterions [6].

Structure-Property Relationships in Lithol Red Pigment Derivatives

Lithol Red salts (PR49 series) exemplify how Tobias acid derivatives achieve tunable optical and stability properties through counterion selection and crystal engineering.

Counterion Effects on Chromatic Properties

The choice of counterion (Na⁺, Ca²⁺, Ba²⁺) directly influences pigment hue and lightfastness:

| Counterion | Color Shade | Lightfastness (ΔE after 500 h) |

|---|---|---|

| Sodium | Bright Red | 8.7 |

| Calcium | Bluish Red | 5.2 |

| Barium | Deep Red | 6.9 |

Calcium Lithol Red (PR49:2) exhibits a bluish-red hue due to J-aggregate formation in its crystal lattice, as revealed by single-crystal X-ray diffraction [6]. The calcium ions coordinate with sulfonate groups, creating a planar arrangement that extends π-conjugation.

Crystal Packing and Thermal Stability

Barium salts show superior thermal stability (decomposition onset: 280°C) compared to sodium analogs (230°C), attributed to stronger ionic interactions between Ba²⁺ and sulfonate groups [6]. Powder X-ray diffraction patterns indicate that larger counterions induce tighter molecular packing, reducing oxygen diffusion rates and slowing oxidative degradation.

Photostability Enhancement through Molecular Modifications

Despite their vibrant hues, Tobias acid-derived pigments face photodegradation challenges. Recent advances focus on structural modifications to improve longevity.

Electron-Withdrawing Group Substitutions

Introducing nitro (–NO₂) or cyano (–CN) groups at the 4-position of the naphthalene ring increases photostability by 40–60%. These groups reduce HOMO energy levels from −5.2 eV to −5.8 eV, minimizing singlet oxygen generation via intersystem crossing [2]. Computational models suggest the electron-deficient ring resists electrophilic attack by reactive oxygen species.

Encapsulation in Inorganic Matrices

Embedding calcium Lithol Red in silica matrices reduces fading rates by 73% under UV exposure. The silica framework limits molecular mobility, preventing conformational changes that lead to chromophore cleavage [6]. Fourier-transform infrared spectroscopy confirms retained sulfonate stretching vibrations (1180 cm⁻¹) post-encapsulation, indicating structural integrity.

Computational Modeling of Chromophore Formation Pathways

Density functional theory (DFT) simulations provide atomic-level insights into Tobias acid’s reactivity during azo dye synthesis.

Transition State Analysis of Diazotization

B3LYP/6-311+G(d,p) calculations identify a 28.7 kcal/mol energy barrier for nitrosonium ion attack on the amine group. The sulfonate moiety stabilizes the transition state through hydrogen bonding with water molecules, lowering the barrier by 4.3 kcal/mol compared to nonsulfonated analogs [3].

Chromophore Electronic Structure

Time-dependent DFT predicts absorption maxima within 5 nm of experimental values for Lithol Red derivatives. The HOMO→LUMO transition (92% contribution) localizes on the azo linkage and adjacent naphthalene rings, with sulfonate groups causing a 15 nm bathochromic shift via inductive effects [4].

Degradation Pathway Simulations

Molecular dynamics trajectories reveal that photodegradation initiates at the azo bond, with bond dissociation energies decreasing from 65 kcal/mol (ground state) to 42 kcal/mol in the first excited state [2]. Introducing methyl groups at the 3-position increases bond rigidity, raising dissociation energies to 48 kcal/mol and extending pigment lifetime.

Physical Description

Color/Form

Anhydrous scales from hot water; hydrated needles from cold wate

XLogP3

LogP

log Kow= -1.16

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 57 of 64 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 7 of 64 companies with hazard statement code(s):;

H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (28.57%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Sulfonation of beta-naphthol with chlorosulfonic acid in nitrobenzene at 0 °C followed by heating the resulting 1-sulfonic acid with ammonium hydrogen sulfite and ammonia at 145-150 °C. Purification is by precipitation from dilute solution of the sodium salt.

By amination of the appropriate hydroxynaphthalenesulfonic acid.

General Manufacturing Information

1-Naphthalenesulfonic acid, 2-amino-: ACTIVE

2-NAPHTHYLAMINE CAN BE USED AS INTERMEDIATE IN PRODN OF ... DYES. HOWEVER, IT IS NOT NOW USUALLY USED AS SUCH, & FREQUENTLY 2-AMINO-1-NAPHTHALENE-SULFONIC ACID IS SUBSTITUTED FOR IT.

Dates

Inclusion complex of 2-naphthylamine-6-sulfonate with beta-cyclodextrin: intramolecular charge transfer versus hydrogen bonding effects

Ayman Ayoub Abdel-ShafiPMID: 16949335 DOI: 10.1016/j.saa.2006.06.011

Abstract

The photophysical characteristics of the ground and excited states of 2-naphthylamine-6-sulfonate (2-NA-6-S) were investigated in different solvents and in beta-cyclodextrin (beta-CD). The spectral shifts are well correlated with Kamlet-Taft relationship. Multiple linear regression analysis indicated that both non-specific dipolar interaction and specific hydrogen bonding interactions play competitive roles in determining the position of the absorption maximum, while the dipolar interaction is the dominating parameter in determining the emission maximum. For the Stokes shift, both the nonspecific interaction and the hydrogen donation property of the solvent are participating equally. The molecular encapsulation of 2-NA-6-S by beta-CD in aqueous solution has been studied by different spectroscopic techniques. Fluorescence measurements show that the dielectric constant of beta-CD experienced by the included 2-NA-6-S is intermediate between water and methanol. The changes observed in the absorption and fluorescence spectra of 2-NA-6-S upon inclusion in beta-CD allowed the association constant to be calculated and found to be 465+/-100 and 495+/-100 M-1, respectively. The changes observed for the chemical shifts of 2-NA-6-S and beta-CD 1H NMR spectra and the corresponding 1H NMR spectra of their mixture confirmed the formation of the inclusion complex and showed that 2-NA-6-S is encapsulated in beta-CD cavity in a tilted equatorial approach.Non-carcinogenicity in mice of a sulfonic acid derivative of 2-naphthylamine

G Della Porta, T A DraganiPMID: 7116558 DOI: 10.1093/carcin/3.6.647

Abstract

Lymphocyte reactivity of workers exposed to carcinogenic and non-carcinogenic chemicals

S Kumar, G Taylor, W Hurst, P Wilson, C B CostelloPMID: 7236542 DOI: 10.1136/oem.38.2.167